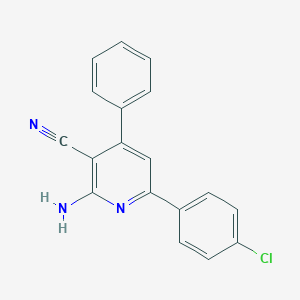

7-Amino-6-hydroxy-1-indanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Amino-6-hydroxy-1-indanone is a chemical compound . It is related to 6-Hydroxy-1-indanone, which can be used in the synthesis of tetracyclic ketones intermediates during the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C .

Synthesis Analysis

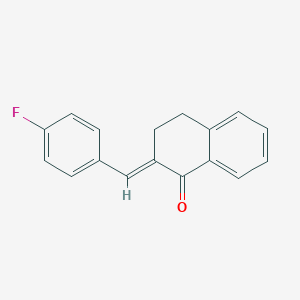

The synthesis of 1-indanones has been extensively studied . For instance, 6-Hydroxy-1-indanone can be used in the synthesis of tetracyclic ketones intermediates during the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C . It can also be used in the synthesis of 1,4-dihydroindeno [1,2- c ]pyrazoles, which can act like potent CHK-1 inhibitors, thereby inhibiting the growth of cancer cells .Molecular Structure Analysis

The molecular structure of 7-Hydroxy-1-indanone, a compound related to this compound, has been studied . Two possible conformers were observed for 6-hydroxy-1-indanone . Both experimental and theoretical methods show that 7-hydroxy-1-indanone is thermodynamically more stable than the 6-isomer in the gaseous phase and these results provide evidence for the existence of a strong intramolecular H-bond in 7-hydroxy-1-indanone .Chemical Reactions Analysis

The energetic study of 6-hydroxy-1-indanone and 7-hydroxy-1-indanone was performed using experimental techniques and computational calculations . The enthalpies of combustion and sublimation of the two compounds were determined and allowed to derive the corresponding gas-phase standard molar enthalpies of formation .Mécanisme D'action

Target of Action

It is known that indanones, the core structure of this compound, are prominent motifs found in numerous natural products and pharmaceuticals . They are known to interact with various cellular targets, including adrenergic receptors , which are metabotropic receptors located on cell membranes and stimulated by catecholamines .

Mode of Action

Indanones are known for their versatile reactivity . They can undergo various transformations, including cyclization of the 1-indanone core, leading to the formation of fused- and spirocyclic frameworks . These transformations can alter the biochemical environment and interact with the target receptors in a specific way.

Biochemical Pathways

Indanones are known to be involved in a variety of biochemical pathways due to their versatile reactivity . They can affect various carbocyclic and heterocyclic skeletons, leading to changes in downstream effects .

Result of Action

It is known that indanones and their derivatives have exhibited biological activity against cancer cells and alzheimer’s disease . They can also be used as synthetic intermediates for several drugs and as precursors to natural products .

Action Environment

For instance, 7-hydroxy-1-indanone is thermodynamically more stable than the 6-isomer in the gaseous phase, providing evidence for the existence of a strong intramolecular H-bond in 7-hydroxy-1-indanone .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 7-Amino-6-hydroxy-1-indanone in lab experiments is its neuroprotective properties, which make it a potential candidate for the development of drugs for neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its potential side effects.

Orientations Futures

There are several future directions for the study of 7-Amino-6-hydroxy-1-indanone. One direction is to further investigate its mechanism of action and how it may be used in the treatment of neurodegenerative diseases. Another direction is to study its potential use in other fields, such as agriculture and environmental science. Additionally, more studies are needed to determine its potential side effects and toxicity.

Méthodes De Synthèse

The synthesis of 7-Amino-6-hydroxy-1-indanone can be achieved through various methods, including the reaction of 2,3-dihydroxybenzaldehyde with ammonia and acetone. Another method involves the reaction of 1-indanone with hydroxylamine hydrochloride and sodium acetate in acetic acid. These methods have been used to produce the compound in the laboratory.

Applications De Recherche Scientifique

Synthèse de cétones tétracycliques

Ce composé est utilisé dans la synthèse d'intermédiaires pour les synthèses totales de (±)-frondosin C et (±)-8-epi-frondosin C, qui sont importantes en chimie médicinale .

Inhibition de la croissance des cellules cancéreuses

Il sert de précurseur dans la synthèse de 1,4-dihydroindéno[1,2-c]pyrazoles, des inhibiteurs puissants de CHK-1 qui peuvent inhiber la croissance des cellules cancéreuses .

Réactions d'annulation

Le composé est impliqué dans des réactions d'annulation pour créer des échafaudages indéno-fusionnés de pyridopyrimidine, qui sont précieux dans le développement de nouveaux produits pharmaceutiques .

Réduction de l'impact environnemental

Son utilisation dans des méthodologies de synthèse non conventionnelles permet de réduire l'impact environnemental en minimisant l'utilisation des ressources et la production de déchets .

Activité biologique large

Les dérivés de 7-amino-6-hydroxy-1-indanone sont synthétisés pour leur large éventail d'activités biologiques, contribuant à divers domaines tels que la pharmacologie et la biochimie .

Safety and Hazards

Propriétés

IUPAC Name |

7-amino-6-hydroxy-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-9-7(12)4-2-5-1-3-6(11)8(5)9/h2,4,12H,1,3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSWRXVYKIIBJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356182 |

Source

|

| Record name | 7-AMINO-6-HYDROXY-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90563-78-3 |

Source

|

| Record name | 7-AMINO-6-HYDROXY-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.